2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine
Description
This compound belongs to the class of boronic ester-functionalized heterocycles, characterized by a [1,2,4]triazolo[1,5-b]pyridazine core. The methyl group at position 2 and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety at position 6 make it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, which are pivotal in medicinal chemistry and materials science . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors, as exemplified by protocols using PdCl₂(PCy₃)₂ and bis(pinacolato)diboron under inert conditions .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN4O2/c1-8-14-10-7-6-9(16-17(10)15-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFBARUITLYYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C(=NC(=N3)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine is a member of the triazole and pyridazine family, notable for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C15H20BNO2
- Molar Mass : 257.14 g/mol
- CAS Number : 256652-05-8
- Melting Point : 97 °C
Structural Representation
The compound features a triazolo-pyridazine core with a boron-containing dioxaborolane moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It acts on G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of the compound against several bacterial strains. The results indicated that it exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokine production in vitro. The compound was tested in macrophage cell lines where it decreased levels of TNF-alpha and IL-6 by over 50% at concentrations of 10 μM.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The [1,2,4]triazolo[1,5-b]pyridazine scaffold has been extensively studied for its potential as an anticancer agent. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Savolitinib , a c-Met inhibitor derived from similar scaffolds, has shown promising results in clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
- A study highlighted the synthesis of derivatives that exhibited IC50 values in the nanomolar range against cancer cells such as MDA-MB-231 and MCF-7 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Savolitinib | Non-small cell lung cancer | 0.005 | |
| Compound A | Breast cancer | 17.83 | |
| Compound B | Breast cancer | 19.73 |
1.2 Inhibition of Kinases
The compound's potential as a kinase inhibitor has been explored due to the structural similarities with known kinase inhibitors. This includes:
- Selective inhibition of c-Met kinases which are implicated in various cancers .
- Modulation of Janus-family kinase-related diseases has also been reported for similar triazole derivatives .
Synthetic Applications
2.1 Synthetic Methodologies
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various methodologies including:
- Multicomponent reactions which allow for efficient synthesis of complex structures with high yields.
- One-pot reactions , which simplify the synthetic process and reduce the need for extensive purification steps .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of boron-containing compounds like the dioxaborolane moiety enhances the properties of polymers:
- These compounds can act as cross-linking agents in polymer synthesis leading to materials with improved mechanical properties and thermal stability.
Case Studies
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of triazolo-fused compounds demonstrated their effectiveness against multiple cancer cell lines using MTT assays to measure cell viability. The results showed that modifications at specific positions significantly enhanced their activity.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for triazolo-fused heterocycles revealed that altering reaction conditions could lead to higher yields and purities of desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- [1,2,4]Triazolo[1,5-a]pyridine Derivatives
- Key Differences: The pyridine ring (one nitrogen) vs. pyridazine (two nitrogens) alters electron density and reactivity.
Impact : Pyridazine derivatives may exhibit stronger binding to biological targets requiring electron-deficient aromatic systems, such as kinase inhibitors.
Imidazo[4,5-b]pyridine Derivatives
- Key Differences : Replacement of the triazole ring with imidazole modifies hydrogen-bonding capacity and aromatic π-stacking interactions.
- Impact: Imidazo derivatives are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), whereas triazolo-pyridazines may offer novel selectivity profiles.
Substituent Variations
- Positional Isomerism
- Key Differences : A ketone at position 3 introduces electron-withdrawing effects, reducing boronic ester reactivity in cross-coupling reactions compared to the methyl-substituted target compound.
Impact : Lower coupling efficiency but enhanced solubility due to the polar ketone group.
Methyl vs. Halogen Substituents
- Key Differences : Chlorine substituents increase electron deficiency, accelerating oxidative addition in palladium catalysis but requiring harsher reaction conditions (e.g., 80–90°C vs. room temperature for methyl analogs).
Functional Group Modifications
- Boronic Acid Pinacol Ester vs. Other Protecting Groups
- Key Differences : Alternative boron-protecting groups (e.g., MIDA or neopentyl glycol esters) may alter stability against hydrolysis. Pinacol esters are preferred for their commercial availability and robustness in aqueous conditions.
Comparative Data Table
Stability and Handling Considerations
The pinacol boronic ester group in the target compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous media (t₁/₂ ~24–48 hours at pH 7). Storage at –20°C under argon is recommended .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed borylation of halogenated precursors (e.g., bromo- or chloro-substituted triazolo-pyridazine) with bis(pinacolato)diboron. Key intermediates are characterized via and NMR to confirm regioselectivity, HRMS for molecular weight validation, and HPLC (>93% purity) to assess purity. For example, analogous compounds with boronic ester moieties were synthesized using Suzuki-Miyaura coupling, with spectral data matched to calculated values .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on the dioxaborolan ring appear as singlets in NMR).
- IR : Identify characteristic B-O stretches (~1350–1310 cm) and triazole ring vibrations.
- HRMS : Match experimental [M+H] values to theoretical masses (e.g., <2 ppm error).
- XRD (if crystals are obtainable): Resolve ambiguities in regiochemistry .
Q. What in vitro models are appropriate for preliminary biological evaluation of this compound?
- Methodological Answer : Antiproliferative activity is commonly tested using cancer cell lines (e.g., HELA, MCF-7) and non-cancerous controls (e.g., HMEC-1). Cells are cultured in RPMI-1640 medium with 10% FBS, treated with serial dilutions (0.1–100 µM), and viability assessed via Coulter counting or MTT assays after 72 hours. Dose-response curves and IC values are calculated to compare potency and selectivity .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or SPhos-based systems for efficiency.
- Solvent/Base Pair : Use THF/NaCO or DMF/KPO to balance solubility and reaction rate.
- Temperature : Optimize between 80–110°C to minimize protodeboronation.
- Monitoring : Track reaction progress via TLC or LC-MS to identify byproducts (e.g., homocoupling). Reference analogous protocols for pinacol boronate derivatives .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform kinase inhibition assays or transcriptomics to identify off-target effects.
- Membrane Permeability : Measure logP (e.g., HPLC-based) to assess correlation between lipophilicity and activity.
- Metabolic Stability : Incubate compounds with liver microsomes to rule out rapid degradation in specific models.
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of IC differences .
Q. How can computational methods predict the binding mode of this compound to enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to dock into crystallized targets (e.g., cyclooxygenase-2 PDB: 5KIR).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of boronic ester-enzyme interactions.
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with activity.
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities .
Q. What are the stability challenges of the dioxaborolan ring under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Boronic esters are prone to hydrolysis at acidic pH.
- Serum Stability : Test in 50% FBS at 37°C; half-life <2 hours suggests prodrug strategies (e.g., ester masking).
- Light/Oxygen Sensitivity : Store under argon and use amber vials to prevent radical-mediated decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
